molecular formula C13H11N3 B13101243 5-((Phenylamino)methyl)picolinonitrile

5-((Phenylamino)methyl)picolinonitrile

Cat. No.: B13101243
M. Wt: 209.25 g/mol
InChI Key: SGTXJYQITWWGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Phenylamino)methyl)picolinonitrile is an organic compound with the molecular formula C13H11N3. It is a derivative of picolinonitrile, where a phenylamino group is attached to the methyl group at the 5-position of the picolinonitrile ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with phenylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by nucleophilic substitution at the 5-position of the picolinonitrile ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((Phenylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-((Phenylamino)methyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Phenylamino)methyl)picolinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Phenylamino)methyl)picolinonitrile is unique due to the specific positioning of the phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of new compounds and the exploration of novel biological activities .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-(anilinomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H11N3/c14-8-13-7-6-11(10-16-13)9-15-12-4-2-1-3-5-12/h1-7,10,15H,9H2

InChI Key

SGTXJYQITWWGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.